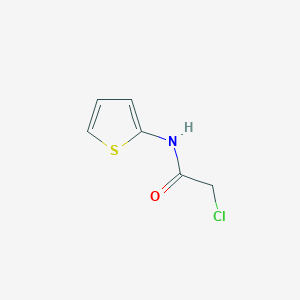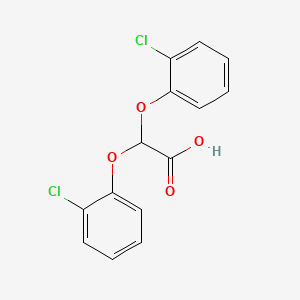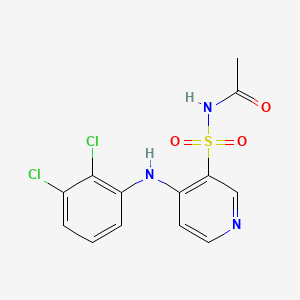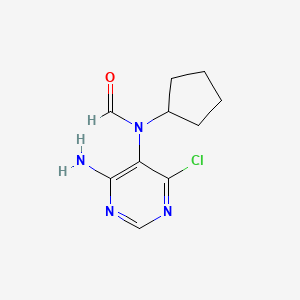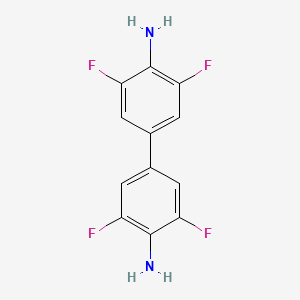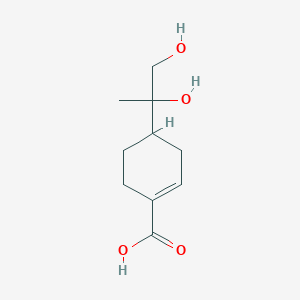
4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid is a chemical compound with a molecular formula of C10H16O4 It is characterized by the presence of a cyclohexene ring substituted with a carboxylic acid group and a 1,2-dihydroxypropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with a suitable dihydroxypropan-2-yl precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid group can form hydrogen bonds and participate in various biochemical reactions. These interactions can influence enzyme activity, signal transduction pathways, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxy-2-propanyl)-1-cyclohexene-1-carboxylic acid: This compound has a similar structure but differs in the position of the hydroxyl groups.
Cyclohexene-1-carboxylic acid: Lacks the dihydroxypropan-2-yl group, making it less versatile in certain reactions.
Uniqueness
4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which allow it to participate in a wide range of chemical reactions. Its structure also provides specific steric and electronic properties that can be exploited in various applications.
Propiedades
Número CAS |
52670-51-6 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-(1,2-dihydroxypropan-2-yl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-10(14,6-11)8-4-2-7(3-5-8)9(12)13/h2,8,11,14H,3-6H2,1H3,(H,12,13) |
Clave InChI |
OEPVVGSSFNHCPB-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1CCC(=CC1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


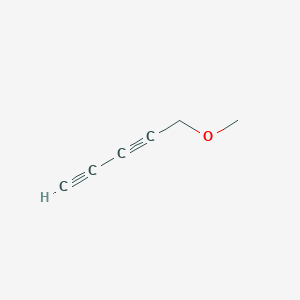

![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)
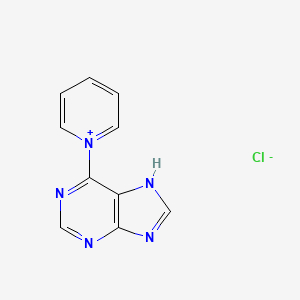
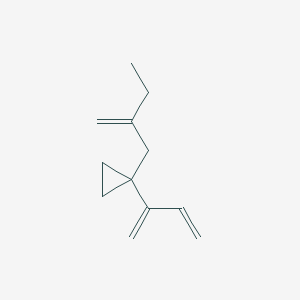

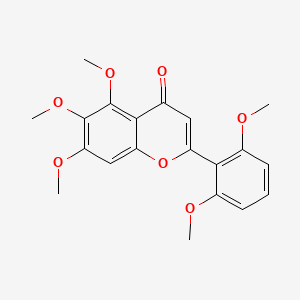
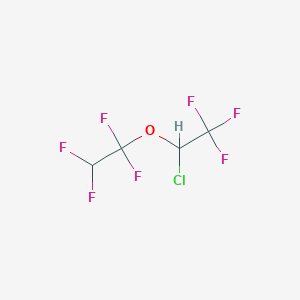
![N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14651657.png)
